

Inactive Enantiomer (S)-GSK-3685032 Shows No Significant DNMT1 Inhibition

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Compound of Interest

Compound Name: (S)-GSK-3685032

Cat. No.: B10861208

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Published studies demonstrate that **(S)-GSK-3685032**, the (S)-enantiomer of the potent DNA methyltransferase 1 (DNMT1) inhibitor GSK3685032, is biologically inactive. Serving as a crucial negative control in pivotal studies, this compound has failed to elicit the biochemical and cellular effects observed with its active (R)-enantiomer, confirming the stereospecificity of DNMT1 inhibition.

The primary evidence for the inactivity of the stereoisomer of GSK3685032 comes from a landmark 2021 study published in Nature Cancer by Pappalardi and colleagues. While the publication primarily focuses on the discovery and characterization of the active compound, GSK3685032 (the (R)-enantiomer), it utilizes a closely related inactive analog, GSK3510477, for comparative experiments. It is understood that **(S)-GSK-3685032** is the corresponding inactive enantiomer used as a control.

Comparative Analysis of Active vs. Inactive Enantiomers

The following tables summarize the comparative data, highlighting the stark contrast in activity between the active (R)-GSK-3685032 and its inactive counterpart.

Compound	Target	IC50 (μM)	Potency
(R)-GSK-3685032	DNMT1	0.036	Potent and highly selective inhibitor
(S)-GSK-3685032/GSK351047	DNMT1	>50	Inactive

Table 1: Biochemical Activity Comparison. The half-maximal inhibitory concentration (IC50) demonstrates the potent inhibition of DNMT1 by (R)-GSK-3685032, whereas the inactive analog shows no significant inhibition at concentrations up to 50 μM.

Assay	(R)-GSK-3685032	(S)-GSK-3685032/GSK351047
Cellular Proliferation (MV4-11 cells)	Potent growth inhibition	No effect on cell growth
Caspase 3/7 Activity (MV4-11 cells)	Dose-dependent increase, indicating apoptosis induction	No change in caspase activity
DNMT1 Thermal Stabilization	Stabilizes DNMT1, indicating target engagement	Fails to stabilize DNMT1
DNA Methylation	Induces loss of DNA methylation	No change in DNA methylation status
Gene Expression	Causes significant transcriptional changes	No significant transcriptional changes

Table 2: Cellular Activity Comparison. In cellular assays, (R)-GSK-3685032 demonstrates clear biological effects consistent with DNMT1 inhibition, while the inactive analog has no observable impact.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the Pappalardi et al. (2021) study, which form the basis of the comparison.

DNMT1 Inhibition Assay (Scintillation Proximity Assay)

This biochemical assay was employed to determine the half-maximal inhibitory concentration (IC₅₀) of the compounds.

- Principle: The assay measures the transfer of a tritiated methyl group from the donor S-adenosyl-L-methionine (SAM) to a biotinylated DNA substrate by DNMT1.
- Procedure:
 - Reactions were conducted in 384-well plates.
 - Each well contained DNMT1 enzyme, the biotinylated hemi-methylated DNA substrate, and a mixture of unlabeled and [³H]-SAM.
 - Compounds were added at varying concentrations.
 - The reaction was incubated to allow for enzymatic activity.
 - Streptavidin-coated scintillation proximity assay (SPA) beads were added. These beads bind to the biotinylated DNA.
 - When a [³H]-methyl group is incorporated into the DNA, the bead emits light upon radioactive decay, which is detected by a microplate scintillation counter.
 - Inhibition of DNMT1 activity results in a decreased signal.

Cellular Thermal Shift Assay (CETSA)

This assay was used to confirm target engagement in a cellular context.

- Principle: The binding of a ligand to a protein can increase its thermal stability.
- Procedure:
 - Cells (e.g., MV4-11) were treated with the test compound or vehicle.
 - The cells were then heated to a range of temperatures to induce protein denaturation and aggregation.

- Cells were lysed, and the soluble protein fraction was separated from the aggregated proteins by centrifugation.
- The amount of soluble DNMT1 remaining at each temperature was quantified by Western blotting or other protein detection methods.
- A compound that binds and stabilizes DNMT1 will result in more soluble protein at higher temperatures compared to the vehicle control.

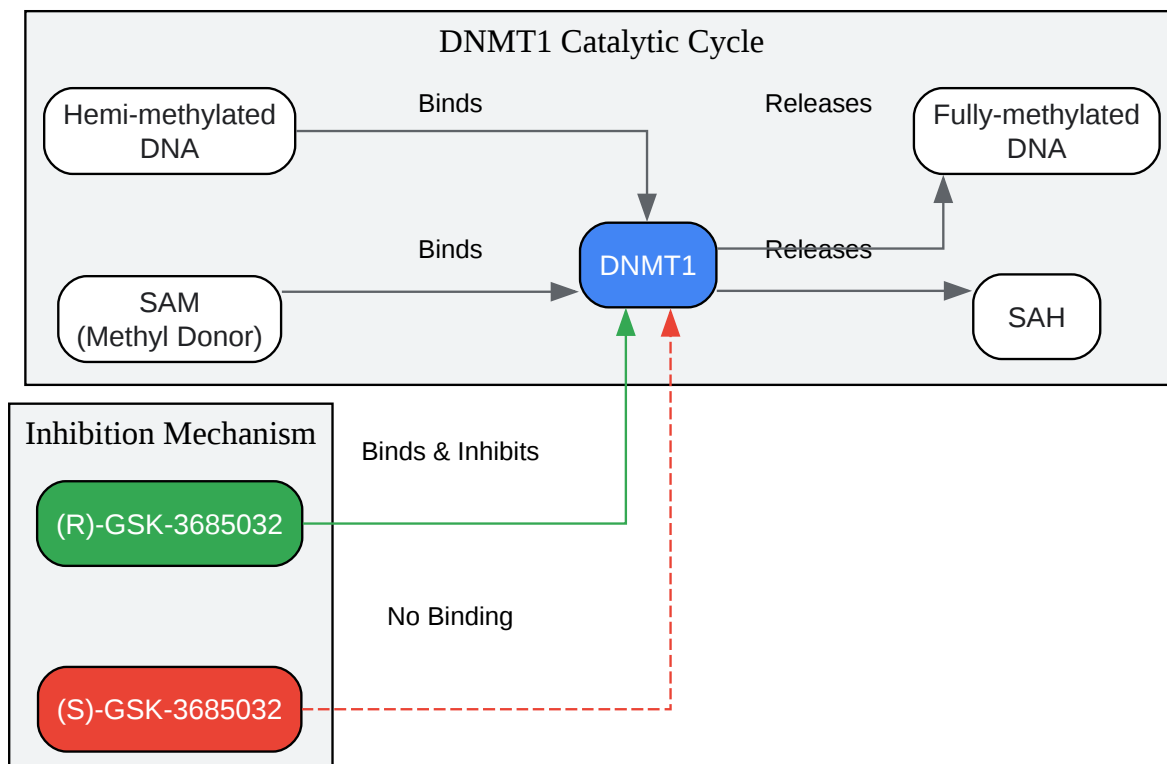
Cell Proliferation and Caspase Activity Assays

These assays assessed the phenotypic effects of the compounds on cancer cell lines.

- Cell Proliferation:
 - MV4-11 cells were seeded in multi-well plates.
 - Cells were treated with serial dilutions of the compounds or vehicle control.
 - Cell viability was measured at different time points (e.g., daily for 6 days) using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
- Caspase 3/7 Activity:
 - MV4-11 cells were treated with the compounds as in the proliferation assay.
 - Caspase-Glo® 3/7 reagent was added at various time points.
 - The reagent contains a luminogenic substrate for activated caspases 3 and 7. Cleavage of the substrate by the caspases results in a luminescent signal that is proportional to caspase activity.

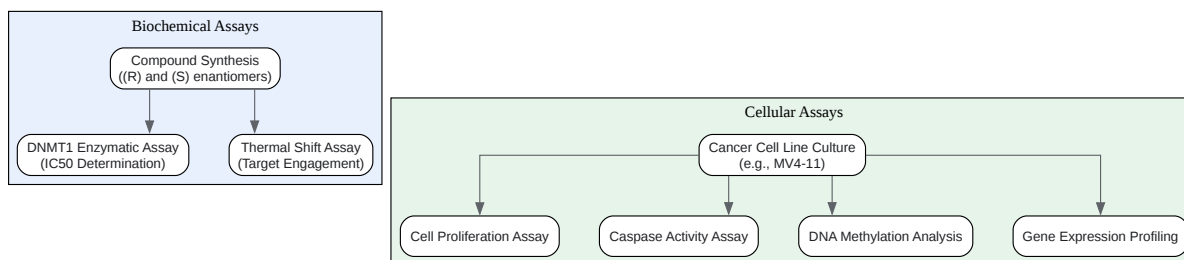
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of DNMT1 inhibition and the workflow for evaluating compound activity.



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Figure 1: Mechanism of DNMT1 Inhibition.



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